molecular formula C10H11NO4S B14501768 Prop-2-en-1-yl (benzenesulfonyl)carbamate CAS No. 63924-62-9

Prop-2-en-1-yl (benzenesulfonyl)carbamate

Katalognummer: B14501768
CAS-Nummer: 63924-62-9
Molekulargewicht: 241.27 g/mol
InChI-Schlüssel: KGIIIMOORMWPIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl (benzenesulfonyl)carbamate is an organic compound that features a prop-2-en-1-yl group attached to a benzenesulfonyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl (benzenesulfonyl)carbamate typically involves the reaction of prop-2-en-1-yl alcohol with benzenesulfonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Prop-2-en-1-yl alcohol+Benzenesulfonyl isocyanateProp-2-en-1-yl (benzenesulfonyl)carbamate\text{Prop-2-en-1-yl alcohol} + \text{Benzenesulfonyl isocyanate} \rightarrow \text{this compound} Prop-2-en-1-yl alcohol+Benzenesulfonyl isocyanate→Prop-2-en-1-yl (benzenesulfonyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Benzenesulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonyl carbamates.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl (benzenesulfonyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of prop-2-en-1-yl (benzenesulfonyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Prop-2-en-1-yl (benzenesulfonyl)urea
  • Prop-2-en-1-yl (benzenesulfonyl)thiocarbamate
  • Prop-2-en-1-yl (benzenesulfonyl)amide

Uniqueness

Prop-2-en-1-yl (benzenesulfonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

63924-62-9

Molekularformel

C10H11NO4S

Molekulargewicht

241.27 g/mol

IUPAC-Name

prop-2-enyl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C10H11NO4S/c1-2-8-15-10(12)11-16(13,14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)

InChI-Schlüssel

KGIIIMOORMWPIP-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.